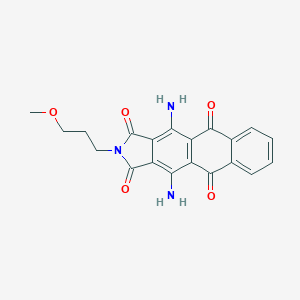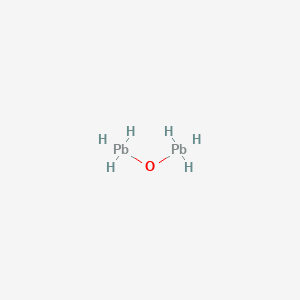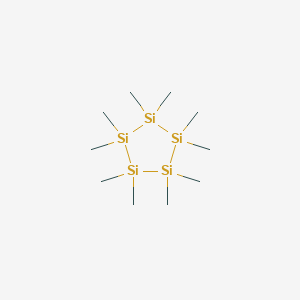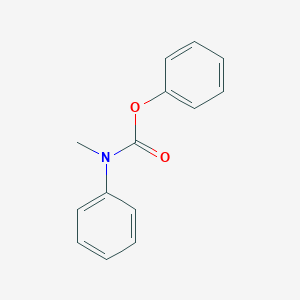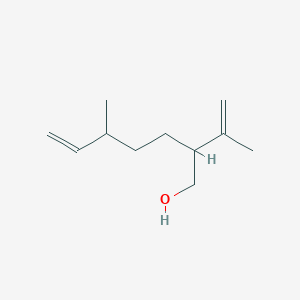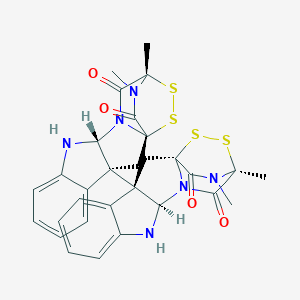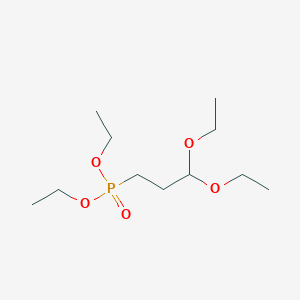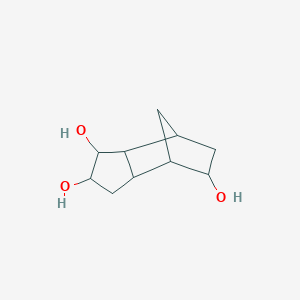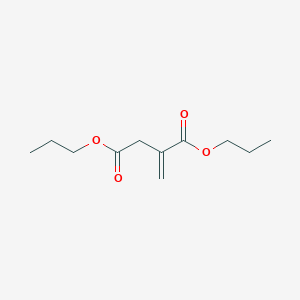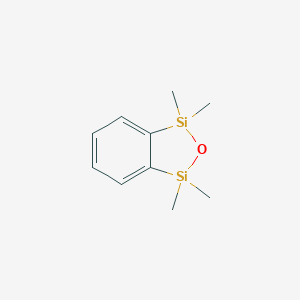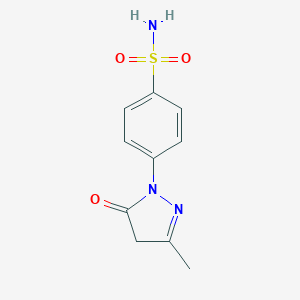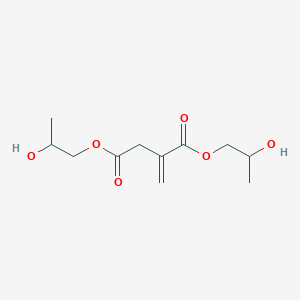
Bis(2-hydroxypropyl) methylenesuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxypropyl) methylenesuccinate, also known as BHMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMS is a biodegradable and water-soluble polymer that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxypropyl) methylenesuccinate is not fully understood, but it is believed to be related to its chemical structure. Bis(2-hydroxypropyl) methylenesuccinate is a hydrophilic polymer that can interact with water molecules, leading to swelling and degradation. Bis(2-hydroxypropyl) methylenesuccinate can also interact with biological molecules, such as proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
Bis(2-hydroxypropyl) methylenesuccinate has been shown to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. Bis(2-hydroxypropyl) methylenesuccinate has been shown to be metabolized by the body into harmless byproducts, making it a safe alternative to conventional plastics. Bis(2-hydroxypropyl) methylenesuccinate has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-hydroxypropyl) methylenesuccinate has several advantages for lab experiments, including its biodegradability, water solubility, and biocompatibility. Bis(2-hydroxypropyl) methylenesuccinate can be easily synthesized using different methods, making it a versatile polymer for various applications. However, Bis(2-hydroxypropyl) methylenesuccinate has some limitations, including its susceptibility to hydrolysis, which can limit its stability in certain environments.
Direcciones Futuras
There are several future directions for Bis(2-hydroxypropyl) methylenesuccinate research, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential in new fields. Bis(2-hydroxypropyl) methylenesuccinate can be modified to have specific properties, such as increased mechanical strength or improved drug release kinetics. Bis(2-hydroxypropyl) methylenesuccinate can also be used in new fields, such as agriculture and environmental remediation, where its biodegradability can be beneficial. Additionally, the combination of Bis(2-hydroxypropyl) methylenesuccinate with other polymers or materials can lead to the development of new materials with unique properties.
Conclusion
In conclusion, Bis(2-hydroxypropyl) methylenesuccinate is a versatile polymer that has potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. Bis(2-hydroxypropyl) methylenesuccinate can be synthesized using different methods, and its properties can be modified for specific applications. Bis(2-hydroxypropyl) methylenesuccinate is biocompatible, non-toxic, and biodegradable, making it a safe alternative to conventional plastics. Future research on Bis(2-hydroxypropyl) methylenesuccinate can lead to the development of new materials with unique properties and potential applications in new fields.
Métodos De Síntesis
Bis(2-hydroxypropyl) methylenesuccinate can be synthesized using different methods, including solution polymerization, melt polymerization, and solid-state polymerization. Solution polymerization involves dissolving the monomers in a solvent and adding a catalyst to initiate the polymerization process. Melt polymerization involves heating the monomers to a temperature above their melting point, and solid-state polymerization involves heating the monomers in the absence of a solvent. The synthesis method used depends on the desired properties of the Bis(2-hydroxypropyl) methylenesuccinate polymer.
Aplicaciones Científicas De Investigación
Bis(2-hydroxypropyl) methylenesuccinate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. Bis(2-hydroxypropyl) methylenesuccinate has been used to encapsulate drugs and release them in a controlled manner, making it an ideal candidate for drug delivery systems. Bis(2-hydroxypropyl) methylenesuccinate has also been used to create scaffolds for tissue engineering, where it can provide mechanical support and promote cell growth. Bis(2-hydroxypropyl) methylenesuccinate has also been used as a biodegradable plastic, where it can replace conventional plastics that are harmful to the environment.
Propiedades
Número CAS |
13824-30-1 |
|---|---|
Nombre del producto |
Bis(2-hydroxypropyl) methylenesuccinate |
Fórmula molecular |
C11H18O6 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
bis(2-hydroxypropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O6/c1-7(11(15)17-6-9(3)13)4-10(14)16-5-8(2)12/h8-9,12-13H,1,4-6H2,2-3H3 |
Clave InChI |
QOLRMRIVONNWSS-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
SMILES canónico |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
Otros números CAS |
52919-42-3 13824-30-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




